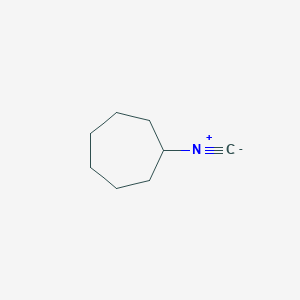

Cycloheptyl isocyanide

Description

Significance of Isocyanides as C1 Synthons in Modern Organic Synthesis

Isocyanides, including cycloheptyl isocyanide, are highly valued as "C1 synthons" in organic synthesis. acs.orgsemanticscholar.org This designation refers to their role as a building block that contributes a single carbon atom to a new molecular framework. The chemistry of isocyanides is distinct primarily because their functional group contains a divalent carbon atom, a feature that drives their unique reactivity. kirj.eeacs.org

The utility of isocyanides as C1 synthons is most prominently demonstrated in isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions. researchgate.netnih.govbeilstein-journals.org In these reactions, the isocyanide acts as a versatile reactant capable of engaging with both electrophiles and nucleophiles at its carbon atom. acs.orgresearchgate.net This amphiphilic nature facilitates the efficient formation of carbon-carbon and carbon-heteroatom bonds in a single step, allowing for the rapid assembly of complex molecules like peptide mimics and diverse heterocyclic structures from simple starting materials. semanticscholar.orgresearchgate.netnih.gov The isocyanide's ability to undergo insertion reactions has established it as a fundamental tool for creating molecular diversity, particularly in medicinal and combinatorial chemistry. rsc.orgwikipedia.org

Historical Context and Evolution of Research on Alkyl Isocyanides, with Emphasis on this compound

The journey of isocyanide chemistry began in 1859 with the synthesis of the first isocyanide, allyl isocyanide. kirj.ee However, for nearly a century, research in this area was limited due to the lack of accessible synthetic methods. kirj.ee A significant breakthrough occurred in 1958 when Ivar Ugi and his colleagues developed a reliable method for synthesizing isocyanides through the dehydration of formamides, making this class of compounds readily available for study. kirj.ee

This advancement paved the way for the discovery of powerful synthetic transformations, most notably the Ugi four-component reaction (U-4CR) in 1959 and the earlier Passerini three-component reaction (3-CR), discovered in 1921. kirj.eewikipedia.org These reactions highlighted the synthetic potential of alkyl isocyanides, such as the commonly used cyclohexyl isocyanide, which became a workhorse in the development of multicomponent reaction methodologies. acs.orgchemspider.comtandfonline.com

Research involving this compound has evolved within this broader context. While less common than its six-membered ring counterpart, this compound has been utilized in studies aiming to explore the impact of ring size and steric bulk on reaction outcomes and product properties. For instance, it has been employed in Ugi reactions to generate libraries of compounds with potential pharmacological activity, where the cycloheptyl group was found to contribute to high receptor affinity in certain products. nih.govresearchgate.net Its use in other multicomponent reactions, such as those involving tropone, further demonstrates its role in the synthesis of complex, fused ring systems. acs.org

Unique Electronic and Steric Characteristics of this compound Influencing Reactivity

The reactivity of this compound is governed by the inherent electronic properties of the isocyanide functional group and the specific steric profile of the cycloheptyl ring.

Electronic Characteristics: The isocyanide functional group is best described by two resonance structures: one with a triple bond between a positively charged nitrogen and a negatively charged carbon (R-N⁺≡C⁻), and another with a double bond (R-N=C:). wikipedia.org This electronic configuration confers several key properties:

Amphiphilic Nature : The carbon atom can react as a nucleophile and, upon activation, as an electrophile, enabling its participation in diverse reactions. acs.org

Linear Geometry : The C-N-C bond angle in isocyanides is nearly 180°. wikipedia.org

Spectroscopic Signature : Isocyanides display a characteristic strong absorption in their infrared (IR) spectra between 2165 and 2110 cm⁻¹. wikipedia.org

Hydrogen Bonding : The terminal carbon atom of the isocyanide group can act as a hydrogen bond acceptor, an interaction that can be significant in biological systems and catalysis. acs.org

Steric Characteristics: The seven-membered cycloheptyl ring imparts specific steric properties that distinguish it from other alkyl isocyanides. The larger and more flexible nature of the cycloheptane (B1346806) ring, compared to the more rigid cyclohexane (B81311) ring, introduces unique steric hindrance around the reactive isocyanide center. smolecule.com This steric bulk can influence the rate and outcome of reactions. For example, in multicomponent reactions, the steric profile of the isocyanide can affect the relative stability of intermediates and transition states, thereby influencing product distribution and diastereoselectivity. xmu.edu.cn In studies of metal complexes, the steric demands of ligands like this compound can dictate the coordination number and geometry of the resulting complex. mdpi.com

Research Data on this compound and Related Compounds

The following tables provide key data related to this compound and its closely related analog, cyclohexyl isocyanide, which is often used as a benchmark in isocyanide research.

Table 1: Physical and Spectroscopic Properties This table outlines the fundamental physical and spectroscopic data for this compound and cyclohexyl isocyanide.

| Property | This compound | Cyclohexyl Isocyanide |

| Molecular Formula | C₈H₁₃N | C₇H₁₁N thermofisher.com |

| Molecular Weight | 123.20 g/mol | 109.17 g/mol thermofisher.com |

| CAS Number | 134420-07-8 biosynth.com | 931-53-3 thermofisher.com |

| Appearance | Liquid | Clear colorless to light brown liquid thermofisher.com |

| Boiling Point | Not specified | 173-176 °C chemicalbook.com |

| Density | Not specified | 0.878 g/mL at 25 °C chemicalbook.com |

| Refractive Index (n²⁰/D) | Not specified | 1.45 chemicalbook.com |

| IR Absorption (ν, cm⁻¹) | Not specified | 2110-2165 (strong) wikipedia.org |

Table 2: Application in Ugi Multicomponent Reactions This table showcases the use of cycloheptyl and cyclohexyl isocyanides in the Ugi four-component reaction, a cornerstone of multicomponent synthesis.

| Isocyanide Component | Other Reactants | Product Type | Yield | Reference |

| Cyclohexyl isocyanide | Benzaldehyde, Allylamine, 3-Nitropropionic acid | α-Acylamino amide | 75% | chemspider.com |

| Cyclohexyl isocyanide | N-protected amino acid, Primary amine, Ketone | 1,4-Dicarbonyl compound (Ugi adduct) | Moderate to High | acs.org |

| This compound | Aldehyde, Amine, Carboxylic Acid | Opioid receptor ligand | Not specified | nih.govresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isocyanocycloheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-9-8-6-4-2-3-5-7-8/h8H,2-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPCFAVGGPXHFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374113 | |

| Record name | cycloheptyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134420-07-8 | |

| Record name | cycloheptyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cycloheptyl Isocyanide and Its Functionalized Derivatives

Dehydration of Cycloheptylformamides: Classical and Modern Approaches

The most prevalent method for synthesizing cycloheptyl isocyanide is the dehydration of N-cycloheptylformamide. orgsyn.org This transformation can be achieved using a variety of dehydrating agents, with classical methods often employing phosphorus oxychloride (POCl₃) or phosgene (B1210022). orgsyn.org While effective, the extreme toxicity of phosgene has led to the development of safer and more convenient alternatives. orgsyn.org

Modern approaches have introduced milder and more selective dehydrating agents. One such reagent is the Burgess reagent, which has been shown to effectively dehydrate N-cycloheptylformamide to yield this compound in high yields under mild conditions. psu.edu Another notable method involves the use of p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270), which offers a less hazardous alternative to phosgene and phosphorus oxychloride. researchgate.net

The choice of dehydrating agent and reaction conditions can significantly impact the yield and purity of the final product. For instance, the use of phosphorus oxychloride in the presence of a tertiary amine is a common and effective system. orgsyn.org A detailed comparison of various dehydrating agents for the synthesis of aliphatic isocyanides, including this compound, has revealed that p-toluenesulfonyl chloride can be a superior choice in terms of yield and green chemistry principles for non-sterically hindered formamides. researchgate.net

Table 1: Comparison of Dehydrating Agents for Isocyanide Synthesis from Formamides

| Dehydrating Agent | Base | Typical Conditions | Advantages | Disadvantages |

| Phosgene (COCl₂) | Tertiary Amine | - | High yields | Extremely toxic, difficult to handle orgsyn.org |

| Phosphorus Oxychloride (POCl₃) | Tertiary Amine/Pyridine | 0 °C to reflux | Readily available, effective for many substrates | Can be harsh, may not be suitable for sensitive functional groups orgsyn.orgrsc.org |

| p-Toluenesulfonyl Chloride (TsCl) | Pyridine/Quinoline | - | Less toxic than phosgene, good yields orgsyn.orgresearchgate.net | Reaction times can be long researchgate.net |

| Burgess Reagent | - | Room temperature to reflux in CH₂Cl₂ | Mild conditions, high yields, good selectivity psu.edu | Reagent cost can be a factor |

| Triphenylphosphine (PPh₃) / Iodine | - | - | - | Investigated as a dehydration system researchgate.net |

Alternative Routes for the Synthesis of this compound

While the dehydration of formamides remains the dominant synthetic route, alternative methods for preparing this compound exist. One historical method involves the reaction of an alkyl iodide with silver cyanide. thieme-connect.de However, this method is often less efficient and has been largely superseded by formamide (B127407) dehydration.

A more contemporary alternative involves the exchange of ligands on a metal center. For instance, the reaction of a metalated ylide with an isocyanide can lead to the formation of a keteniminyl anion, which can be a precursor to isocyanides. nih.gov Specifically, the reaction of alkyl isocyanides, such as this compound, with a diazomethanide complex has been shown to produce the corresponding keteniminyl anions, albeit at a slower rate compared to aryl isocyanides. nih.gov

Furthermore, multicomponent reactions (MCRs) can be adapted to produce isocyanides or their derivatives in situ. While not a direct synthesis of isolated this compound, these reactions highlight the versatility of isocyanide chemistry. For example, the Ugi and Passerini reactions, which are cornerstone isocyanide-based MCRs, utilize isocyanides as key building blocks to generate complex molecules. researchgate.netnih.govwikipedia.orgnih.gov In some variations of these reactions, isocyanides can be generated in situ from their corresponding formamides. mdpi.com

Strategies for Preparing Precursors of Functionalized this compound

The synthesis of functionalized cycloheptyl isocyanides often requires the preparation of appropriately substituted cycloheptylformamide precursors. These precursors can be synthesized through various standard organic transformations. For example, a cycloheptylamine (B1194755) derivative bearing a desired functional group can be formylated to produce the corresponding functionalized N-cycloheptylformamide.

Multicomponent reactions themselves can be a powerful tool for the synthesis of complex precursors. The Ugi and Passerini reactions, for instance, can be employed to create highly functionalized acyclic molecules which could, in principle, be cyclized to form functionalized cycloheptane (B1346806) rings. acs.orgresearchgate.net These cyclic structures could then be converted to the corresponding formamides and subsequently to functionalized cycloheptyl isocyanides.

The development of novel synthetic routes to functionalized heterocyclic compounds using isocyanides also provides a potential avenue for accessing functionalized cycloheptyl precursors. whiterose.ac.uk For instance, the reaction of isocyanides with other reagents can lead to the formation of complex cyclic structures that could be further elaborated. rsc.org

Visible-light photocatalysis has emerged as a mild and efficient method for the functionalization of isocyanides. acs.org While this is often used to modify the isocyanide group itself, the principles could be adapted to functionalize the cycloheptyl ring in a precursor molecule.

Green Chemistry and Scalable Synthesis of this compound

Recent research has focused on developing more sustainable and scalable methods for the synthesis of isocyanides, including this compound. A key aspect of this is the move away from hazardous reagents like phosgene and the reduction of waste. rsc.orgrsc.org

A significant advancement in this area is the development of a revised procedure for the dehydration of formamides that avoids an aqueous workup. rsc.org This method, which utilizes phosphorus oxychloride and triethylamine (B128534) in dichloromethane, offers increased synthesis speed, milder reaction conditions, higher yields, and a reduced environmental footprint. rsc.orgrsc.org This protocol has been successfully scaled up from a 0.2 mmol to a 0.5 mol scale, demonstrating its industrial applicability. rsc.org

The use of p-toluenesulfonyl chloride as a dehydrating agent is also considered a greener alternative to phosphorus oxychloride and phosgene derivatives. researchgate.net A comparative study of different dehydration protocols highlighted that the p-TsCl method can offer a lower E-factor (a measure of waste generated) for the synthesis of aliphatic isocyanides. researchgate.net

Furthermore, the development of one-pot, multicomponent reactions contributes to the principles of green chemistry by increasing atom economy and reducing the number of synthetic steps and purification procedures. semanticscholar.org While not a direct synthesis of this compound itself, the efficient use of isocyanides in these reactions underscores the drive towards more sustainable chemical processes. researchgate.netresearchgate.net

Table 2: Green Chemistry Metrics for Isocyanide Synthesis

| Synthetic Approach | Key Features | Green Chemistry Advantages |

| Non-aqueous workup dehydration rsc.orgrsc.org | Avoids water washes | Reduced wastewater, faster process, higher purity, scalable. |

| p-Toluenesulfonyl chloride dehydration researchgate.net | Uses a less toxic reagent | Lower E-factor, cheaper reagent, simplified protocol. |

| Multicomponent Reactions (e.g., Ugi, Passerini) semanticscholar.org | One-pot synthesis | High atom economy, reduced steps, less waste. |

Elucidation of Reactivity Patterns and Reaction Mechanisms of Cycloheptyl Isocyanide

Fundamental Dual Nucleophilic and Electrophilic Nature of the Isocyanide Carbon

The isocyanide functional group (–N≡C) in cycloheptyl isocyanide imparts a unique and versatile reactivity to the terminal carbon atom, which can act as both a nucleophile and an electrophile. rsc.orgnih.gov This dual nature, often described as amphiphilic, is a consequence of its electronic structure. nih.gov The terminal carbon possesses a lone pair of electrons, making it a potent nucleophile and Lewis base, capable of donating this electron pair to an electrophile. acs.org Simultaneously, the carbon atom is the terminus of a polarized multiple bond system and has accessible low-energy π* antibonding orbitals. These orbitals can accept electron density from a nucleophile, revealing the carbon's electrophilic character. nih.govacs.org

This dichotomy between carbenoid and triple bond character allows this compound to engage in a wide array of chemical transformations. rsc.org The frontier molecular orbital theory provides a clear picture of this behavior. The Highest Occupied Molecular Orbital (HOMO) is a σ-type lone pair orbital centered on the carbon, which accounts for its nucleophilic behavior in reactions like α-adduct formation. nih.govacs.org Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is a pair of π* orbitals, also with the largest coefficient on the carbon atom, which governs its electrophilic interactions. nih.govacs.org This allows the isocyanide carbon to react with both electron-deficient and electron-rich species at the same atomic center, a feature that distinguishes it from many other functional groups where nucleophilic and electrophilic sites are separated. nih.govacs.org

Detailed Mechanistic Investigations of this compound Reactions

The reactivity of this compound, like other aliphatic isocyanides, has been the subject of detailed mechanistic studies, often employing computational chemistry to map out reaction pathways and understand the underlying electronic interactions. While specific studies on the cycloheptyl derivative are less common, extensive research on the closely analogous cyclohexyl isocyanide provides deep and transferable insights into its mechanistic behavior.

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the kinetics and thermodynamics of reactions involving alkyl isocyanides. For instance, theoretical investigations of the three-component reaction between cyclohexyl isocyanide, dimethyl acetylenedicarboxylate (DMAD), and a proton source like 2-mercaptobenzoxazole have been performed at the B3LYP/6-311++G(d,p) level of theory. tandfonline.comtandfonline.com

Table 1: Calculated Kinetic and Thermodynamic Parameters for a Model Reaction Based on the theoretical study of cyclohexyl isocyanide and dimethyl acetylenedicarboxylate.

| Parameter | Value | Description |

| Reaction Order | Second Order | Rate is dependent on the concentration of both the isocyanide and the acetylenedicarboxylate. tandfonline.comtandfonline.com |

| Rate-Determining Step | Initial Nucleophilic Attack | The first step of the reaction has the highest energy barrier. tandfonline.comtandfonline.com |

| Solvent Effects | Studied via SCRF (PCM) | The inclusion of solvent effects (e.g., dichloromethane) can refine the energy profile of the reaction. tandfonline.comtandfonline.com |

Transition state theory is a cornerstone of mechanistic computational studies involving isocyanides. By locating and characterizing the transition state structures on the potential energy surface, researchers can calculate activation energies and gain insight into the geometry of the reaction at its highest energy point. worldscientific.comworldscientific.com For the reaction between cyclohexyl isocyanide and DMAD, the transition state for the initial nucleophilic attack involves the formation of a new carbon-carbon bond. tandfonline.com The energy profile for this reaction shows a distinct activation barrier for this rate-limiting step, followed by the formation of a zwitterionic intermediate which is lower in energy. tandfonline.com

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state smoothly connects the reactants and the intended intermediate or product. worldscientific.com Such analyses provide a complete energetic map of the reaction, detailing the energy changes associated with reactants, transition states, intermediates, and final products. worldscientific.comworldscientific.com

Molecular Orbital (MO) theory and Natural Bond Orbital (NBO) analysis are powerful tools for understanding the electronic interactions that drive the reactivity of this compound. tandfonline.comworldscientific.com MO analysis focuses on the frontier orbitals (HOMO and LUMO) to explain the dual electronic nature of the isocyanide carbon. nih.govacs.org

NBO analysis provides a more localized, intuitive picture of bonding by partitioning the wave function into orbitals that correspond to Lewis structures (bonds, lone pairs). wikipedia.orgwisc.edu In the study of the reaction between cyclohexyl isocyanide and electron-deficient compounds, NBO analysis was used to investigate hyperconjugative interactions and charge distribution in reactants, intermediates, and transition states. tandfonline.comtandfonline.com For example, NBO calculations can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net In a reaction intermediate, NBO analysis can reveal stabilizing delocalizations, such as the resonance between a lone pair on an oxygen atom and adjacent C-C or C-N π bonds, which contribute to the stability of that species. worldscientific.com This analysis helps to rationalize why certain reaction pathways are favored over others by providing a quantitative measure of electronic stabilization. tandfonline.comworldscientific.com

Table 2: Key Findings from NBO Analysis of a Model Isocyanide Reaction Based on the theoretical study of cyclohexyl isocyanide reactions.

| NBO Finding | Implication | Source |

| Hyperconjugative Interactions | Determines conformational equilibrium and influences molecular interactions. | tandfonline.comtandfonline.com |

| Charge Distribution | Identifies nucleophilic and electrophilic sites within molecules and intermediates. | tandfonline.com |

| Orbital Overlap | Quantifies the stabilization energy from donor-acceptor interactions between filled and empty orbitals. | researchgate.net |

| Resonance Effects | Explains the enhanced stability of certain intermediates through electron delocalization. | worldscientific.com |

Addition Reactions of this compound

The ability of the isocyanide carbon to act as a nucleophile is prominently displayed in its addition reactions with various electrophiles. This reactivity is central to many powerful synthetic methods, including multicomponent reactions. nih.gov

This compound, like other isocyanides, readily reacts with electron-deficient alkenes and alkynes, such as dialkyl acetylenedicarboxylates (e.g., dimethyl acetylenedicarboxylate, DMAD). tandfonline.comresearchgate.net The reaction is initiated by the nucleophilic attack of the isocyanide carbon onto one of the sp-hybridized carbons of the alkyne. tandfonline.com

This initial attack generates a highly reactive 1:1 zwitterionic intermediate. tandfonline.comresearchgate.net This intermediate is not typically isolated but is trapped in situ by a third component, which can be a wide variety of acidic compounds. tandfonline.comresearchgate.net The formation of this zwitterion is the key step that enables numerous isocyanide-based multicomponent reactions. tandfonline.com In the absence of a suitable trapping agent, the zwitterion may undergo further reactions with another molecule of the isocyanide or the alkyne, leading to more complex products. The mechanism involves the breaking of the C≡C triple bond in the acetylenedicarboxylate, which lengthens to a C=C double bond in the intermediate. tandfonline.com This type of reaction serves as a powerful tool for the synthesis of highly functionalized acyclic and heterocyclic compounds. researchgate.net

This compound in Carbonyl Addition Processes

This compound, like other isocyanides, engages in important multicomponent reactions involving the addition to carbonyl compounds. These processes are powerful tools in organic synthesis for the creation of complex molecules in a single step. Two of the most notable examples are the Passerini and Ugi reactions.

In the Passerini reaction , an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone) combine to form an α-acyloxy carboxamide. scienceinfo.comsemanticscholar.org For this compound, this three-component reaction would proceed by the initial interaction of the carbonyl compound and the carboxylic acid. The isocyanide then adds to the carbonyl carbon, followed by an intramolecular acyl transfer to yield the final product. The reaction is typically conducted in aprotic solvents and is believed to proceed through a non-ionic, concerted mechanism, especially at high concentrations. semanticscholar.orgscripps.edu

The Ugi reaction is a four-component reaction that involves an isocyanide, a carbonyl compound, an amine, and a carboxylic acid to produce a dipeptide-like α-acylamino amide. scienceinfo.comresearchgate.net This reaction is highly valued for its ability to generate molecular diversity. The generally accepted mechanism begins with the formation of an imine from the amine and the carbonyl compound. The isocyanide then adds to the iminium ion, followed by the addition of the carboxylate anion to the resulting nitrilium ion intermediate. A final, irreversible Mumm rearrangement yields the stable α-acylamino amide product. researchgate.net The Ugi reaction is typically favored in polar protic solvents such as methanol. scienceinfo.com

| Reaction | Components | Product | Solvent Preference |

| Passerini | Isocyanide, Carbonyl, Carboxylic Acid | α-Acyloxy carboxamide | Aprotic |

| Ugi | Isocyanide, Carbonyl, Amine, Carboxylic Acid | α-Acylamino amide | Polar Protic |

Cycloaddition Reactions Involving this compound

This compound participates in various cycloaddition reactions, where its unique electronic structure allows it to act as a one-carbon synthon. These reactions are efficient methods for the synthesis of five-membered heterocyclic rings. rsc.orgrsc.org

The most prominent among these are [4+1] cycloaddition reactions . In these processes, the isocyanide provides a single carbon atom to a four-atom π-system (a conjugated heterodiene), leading to the formation of a five-membered ring. rsc.orgrsc.orgresearchgate.net This strategy is widely used for the synthesis of heterocycles such as pyrroles, imidazoles, and oxazoles. rsc.org The reaction of this compound with various heterodienes, such as oxadienes and azadienes, would proceed via this pathway to afford the corresponding functionalized five-membered heterocycles. rsc.org

Another significant class of cycloadditions for isocyanides is the [3+2] cycloaddition . In this type of reaction, the isocyanide can react with a three-atom component (a 1,3-dipole) to form a five-membered heterocyclic ring. researchgate.netresearchgate.net For example, the reaction of α-acidic isocyanides with 1,3-dipolar azomethine imines can lead to the formation of 1,2,4-triazine derivatives through a [3+3] cycloaddition, highlighting the versatility of isocyanides in forming various ring sizes. acs.org While less common than [4+1], [3+2] cycloadditions provide a valuable route to other heterocyclic systems. mdpi.comnih.gov

Insertion Reactions of this compound

The ability of the isocyanide carbon to insert into various chemical bonds is a hallmark of its reactivity, enabling the formation of new carbon-element bonds.

Insertion into Metal–Carbon and Metal–Heteroatom Bonds

This compound can undergo insertion into transition metal–carbon and metal–heteroatom bonds, a process often mediated by palladium catalysts. nih.gov The general mechanism involves the oxidative addition of a substrate (e.g., an aryl halide) to a low-valent metal center, followed by a 1,1-migratory insertion of the isocyanide into the metal-carbon bond to form an imidoyl-metal complex. nih.govvu.nl This intermediate can then react with various nucleophiles or undergo reductive elimination to yield the final product. nih.gov This reactivity is analogous to carbonylative cross-coupling reactions. nih.gov Isocyanides can also insert into metal-nitrogen bonds, leading to the formation of iminocarbamoyl derivatives, although this is less common. acs.org

Insertion into N-Si Bonds

A notable and more recent development is the insertion of isocyanides into nitrogen-silicon (N-Si) bonds. lshtm.ac.ukucl.ac.uk This reaction can be initiated by activating an azine with an electrophilic silicon species, such as trimethylsilyl chloride (TMSCl). lshtm.ac.uklondonntd.org The N-silylated azinium ion is then susceptible to nucleophilic attack by the isocyanide. A subsequent insertion of a second isocyanide molecule into the N-Si bond of the intermediate leads to the final product. lshtm.ac.uklondonntd.org This process represents a novel activation mode for isocyanides and has been utilized in multicomponent reactions to generate complex heterocyclic structures. lshtm.ac.uk

Acid-Catalyzed Hydrolysis Mechanisms of Isocyanides

Isocyanides are generally stable under basic conditions but are sensitive to acid. wikipedia.org In the presence of aqueous acid, this compound undergoes hydrolysis to yield cycloheptylformamide. wikipedia.orgdoubtnut.com The reaction is initiated by the protonation of the isocyanide carbon, which makes it highly electrophilic. researchgate.net A water molecule then acts as a nucleophile, attacking the electron-deficient carbon. Subsequent proton transfer and tautomerization lead to the formation of the corresponding N-substituted formamide (B127407). youtube.com This reaction is often used to quench the unpleasant odor of residual isocyanides in a reaction mixture. wikipedia.org The inability of isocyanides to hydrolyze under basic conditions is attributed to the repulsion between the negatively charged carbon of the isocyanide and the hydroxide nucleophile. stackexchange.com

Electrocatalytic and Radical Transformations of this compound

The reactivity of isocyanides extends to radical and photocatalytic processes. The isocyanide carbon can act as a radical acceptor. nih.gov The addition of a radical species to the isocyanide generates an imidoyl radical intermediate. nih.govresearchgate.netbeilstein-journals.org This imidoyl radical can then undergo various transformations, including intramolecular cyclization, oxidation to a nitrilium ion, or fragmentation. scripps.edunih.gov These radical reactions provide pathways for the synthesis of nitrogen-containing heterocycles, such as phenanthridines, through radical cyclization of appropriately substituted isocyanides. beilstein-journals.org

Strategic Applications of Cycloheptyl Isocyanide in Advanced Organic Synthesis

Cycloheptyl Isocyanide in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly valued for their efficiency and atom economy nih.govbeilstein-journals.org. Isocyanides are cornerstone reactants in many of the most powerful MCRs due to the unique reactivity of the isocyano group beilstein-journals.orgresearchgate.net.

The Ugi four-component reaction (U-4CR) is arguably the most prominent isocyanide-based MCR, typically involving an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides nih.govbeilstein-journals.org. The reaction is prized for its ability to generate a wide variety of peptide-like structures from readily available starting materials researchgate.netbeilstein-journals.org.

A significant application of this compound in the Ugi reaction has been demonstrated in the synthesis of opioid receptor ligands. In a study aimed at creating novel carfentanil amide analogues, this compound was employed as a key component in a U-4CR alongside N-alkylpiperidones, aniline, and propionic acid nih.gov. This work produced a library of bis-amide compounds, among which the cycloheptyl-containing derivative showed notable pharmacological activity. Specifically, the compound N-cycloheptyl-1-phenylethyl-4-(N-phenylpropionamido)-piperidine-4-carboxamide demonstrated high affinity for the delta-opioid receptor (DOR) nih.gov.

Detailed research findings from this study highlighted the influence of the isocyanide's alkyl substituent on receptor binding affinity. The results, summarized in the table below, show that the cycloheptyl group was one of three substituents that conferred high affinity for the delta-opioid receptor nih.govnih.gov.

| Compound ID | Isocyanide R² Group | DOR Affinity (Ki) |

| 6 | Cyclohexyl | < 10 nM |

| 7 | Cycloheptyl | < 10 nM |

| 11 | Adamantyl | < 10 nM |

This table presents a selection of compounds from a study on carfentanil amide analogues synthesized via the Ugi reaction, highlighting those with high affinity for the delta-opioid receptor (DOR). nih.govnih.gov

This research underscores the scope of the Ugi reaction to accommodate sterically demanding isocyanides like this compound and demonstrates its utility in medicinal chemistry for generating potent and selective receptor ligands nih.govwustl.edu.

The Passerini three-component reaction (P-3CR) is the first-discovered isocyanide-based MCR, combining a carbonyl compound, a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides nih.govbeilstein-journals.orgwikipedia.org. The reaction is known for its tolerance of a wide range of substrates beilstein-journals.org. While the Passerini reaction is a versatile tool in organic synthesis, specific examples detailing the use of this compound as a reactant are not extensively documented in the surveyed scientific literature. The reaction is generally compatible with various aliphatic isocyanides, but published studies tend to focus on other cyclic or branched alkyl isocyanides nih.govbeilstein-journals.org.

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component method for synthesizing fused imidazo[1,2-a]-heterocycles from an amidine, an aldehyde, and an isocyanide nih.govbeilstein-journals.orgresearchgate.net. This reaction has gained importance in medicinal chemistry for accessing privileged scaffolds nih.govscielo.br. Despite the broad utility of the GBB reaction, specific applications employing this compound are not prominently featured in available research, which often utilizes other isocyanides such as cyclohexyl or tert-butyl isocyanide nih.govscielo.brnih.gov.

The discovery of novel MCRs remains an active area of chemical research, driven by the need for efficient access to new chemical entities beilstein-journals.org. While isocyanides are central to this field of discovery, the development of new multicomponent reactions that specifically incorporate this compound has not been widely reported.

Design and Synthesis of Peptidomimetics and Constrained Peptide Analogues Utilizing this compound

Isocyanide-based multicomponent reactions (IMCRs), most notably the Ugi four-component reaction (U-4CR), are powerful tools for the synthesis of peptide mimics, or peptidomimetics. nih.govbeilstein-journals.org The Ugi reaction combines an isocyanide, an amine, a carboxylic acid, and a carbonyl compound to create α-acylamino amide products, which resemble dipeptide structures. beilstein-journals.orgbeilstein-journals.org This efficiency makes IMCRs highly relevant for generating libraries of compounds for drug discovery. nih.gov

These linear Ugi products can serve as precursors to cyclic and constrained peptide analogues. nih.govbeilstein-journals.org By incorporating bifunctional starting materials, the resulting product can undergo a subsequent cyclization step, introducing conformational constraints that are often crucial for biological activity and improved pharmacokinetic properties. beilstein-journals.orgbiosynth.com

While the Ugi reaction and subsequent cyclization strategies are well-documented for a variety of isocyanides, including cyclohexyl isocyanide, specific examples and detailed research findings on the use of This compound for creating peptidomimetics or constrained peptide analogues are not readily found in the scientific literature. The steric and electronic properties of the cycloheptyl group could influence the reaction outcomes and the conformational preferences of the resulting peptide analogues, but this remains an underexplored area.

Late-Stage Functionalization Strategies Employing this compound

Late-stage functionalization (LSF) refers to the introduction of chemical groups into complex molecules, such as drug candidates or natural products, at the final stages of a synthetic sequence. scispace.com This strategy is highly valuable in medicinal chemistry as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. chimia.ch

While various innovative chemical methods, including C-H functionalization, photoredox catalysis, and biocatalysis, are employed for LSF, the specific application of This compound as a reagent in these strategies is not documented in the available literature. scispace.com Isocyanides can, in principle, be used in radical-mediated processes or transition-metal-catalyzed reactions that could be applied to LSF, but methodologies specifically developed around the this compound moiety have not been reported. Further research would be required to explore and establish the potential of this compound in this modern synthetic context.

Coordination Chemistry of Cycloheptyl Isocyanide with Transition Metals

Cycloheptyl Isocyanide as a Monodentate Ligand in Metal Complexes

This compound, like other isocyanides, primarily functions as a monodentate ligand, binding to metal centers through the carbon atom of the isocyanide group. rsc.orgacs.org This coordination mirrors that of the more ubiquitous carbonyl (CO) ligands. wikipedia.org The carbon atom in the isocyanide provides the coordination with the metal atom. acs.org While most isocyanide ligands are terminal, bridging isocyanide ligands are also common. wikipedia.org The linear geometry of the C-N-C bond in isocyanides results in a small cone angle, which facilitates the formation of polyisocyanide complexes. wikipedia.org

Electronic and Steric Effects of this compound on Metal Complex Properties

The electronic properties of isocyanide ligands are characterized by their strong σ-donating and π-accepting capabilities. rsc.org Compared to carbon monoxide, most isocyanides are stronger Lewis bases and weaker π-acceptors. wikipedia.org This results in isocyanide complexes often having different electronic properties compared to their metal carbonyl counterparts. The π-acidity of the isocyanide ligand can stabilize the metal's dπ highest occupied molecular orbital (HOMO), leading to a larger HOMO-LUMO gap. rsc.org

The ν(C≡N) stretching frequency in the infrared (IR) spectrum is a diagnostic tool for understanding the electronic character of the complex. wikipedia.org When the isocyanide acts primarily as a sigma donor, the ν(C≡N) band shifts to higher energies compared to the free isocyanide. wikipedia.org Conversely, in electron-rich complexes where π-backbonding from the metal to the isocyanide is significant, the ν(C≡N) frequency shifts to lower energies. wikipedia.org

From a steric perspective, the bulky cycloheptyl group can influence the coordination number and geometry of the resulting metal complex. The cone angle of isocyanide ligands is generally small due to the linear M-C-N-R linkage, allowing for the formation of complexes with high coordination numbers. wikipedia.org

Synthesis and Structural Characterization of Metal–this compound Complexes

The synthesis of metal-cycloheptyl isocyanide complexes often involves the direct reaction of a metal precursor with this compound.

Copper(I) complexes with isocyanide ligands are of interest for their potential applications in various fields. The synthesis of a tetranuclear copper(I) complex with this compound has been reported. researchgate.net Depolymerization of copper(I) phenylacetylide with this compound yielded a tetranuclear copper(I) complex. researchgate.net In general, copper complexes can be synthesized through the reaction of a copper salt with the isocyanide ligand in a suitable solvent. researchgate.netnih.gov The resulting complexes can be characterized by various spectroscopic techniques and single-crystal X-ray diffraction to determine their structure. nih.govmdpi.com

Nickel(II) complexes have been utilized as catalysts for the oligomerization of cyclohexyl isocyanide, a closely related cycloalkyl isocyanide. acs.orgacs.org A series of nickel(II) complex compounds containing organic ligands were synthesized and used as catalysts in the oligomerization reaction of cyclohexyl isocyanide. acs.org The oligomerization process was conducted under inert gas conditions at room temperature by dissolving the nickel(II) complex in ethanol and then adding cyclohexyl isocyanide. acs.orgacs.org The structure of the resulting poly(cyclohexyl isocyanide) was confirmed by the appearance of a characteristic N=C bond vibration in the FT-IR spectrum and the disappearance of the N≡C bond vibration of the isocyanide monomer. acs.org While this research focuses on cyclohexyl isocyanide, it provides a model for potential catalytic applications involving this compound.

| Catalyst | Yield of Poly(cyclohexyl isocyanide) |

| [Ni(ODA)(bipy)(H₂O)]·2.5 H₂O | 94% |

| Ni(C₂H₅OH)(t-C₄H₉NC)Cl₂ | 86% |

| Other Ni(II) complexes | 8–52% |

Data sourced from studies on cyclohexyl isocyanide oligomerization. acs.orgacs.org

The synthesis of molybdenum complexes with isocyanide ligands has been explored, often involving the reaction of a molybdenum precursor with an excess of the isocyanide. For instance, the reaction of [Mo(CO)(PhC≡CPh)₂(η-C₅Me₅)][BF₄] with 2,6-dimethylphenyl isocyanide resulted in the formation of a tris(isocyanide) complex. rsc.org While specific studies on this compound with molybdenum are not detailed in the provided search results, the general synthetic methodologies for other isocyanide complexes can be inferred.

The reaction of diiron complexes with isocyanides can lead to a mixture of products where the isocyanide can act as both a terminal and a bridging ligand. unipi.itmdpi.com The synthesis of diiron aminocarbyne cyanide complexes has been achieved, where cyclohexyl isocyanide was one of the isocyanides used. unibo.it The tendency for isocyanides to act as bridging ligands is higher than that of CO. mdpi.com

Iridium(III) complexes with isocyanide ligands have been synthesized and characterized for their phosphorescent properties. nsf.govrsc.org The synthesis of these complexes often involves the reaction of a dimeric iridium precursor with the isocyanide ligand in the presence of a silver salt to facilitate chloride abstraction. rsc.org The resulting complexes are typically characterized by NMR, mass spectrometry, and infrared spectroscopy. nsf.gov

Other Transition Metal Complexes

While extensive research has focused on the coordination of this compound with common transition metals, its interactions with a broader range of metals are also of scientific interest. Due to the limited direct experimental data on this compound with a wide array of transition metals, insights can be drawn from its closely related analogue, cyclohexyl isocyanide.

The coordination of isocyanides to transition metals often mirrors that of carbon monoxide (CO), though isocyanides are generally stronger σ-donors and weaker π-acceptors. wikipedia.org This allows for the formation of stable complexes with metals in various oxidation states. The steric bulk of the cycloheptyl group influences the number of ligands that can coordinate to a metal center and can affect the geometry of the resulting complex.

Complexes of rhodium (Rh) and iridium (Ir) with cyclohexyl isocyanide have been synthesized and characterized, providing a model for the expected behavior of this compound. For instance, complexes with the general formula [CpM(κ³-C,N,N'-LCNR)][SbF6] (where M = Rh or Ir, Cp = pentamethylcyclopentadienyl, and L represents a pyridinyl-amidine ligand) have been reported to form through the insertion of cyclohexyl isocyanide. It is anticipated that this compound would form analogous complexes under similar reaction conditions.

The following table summarizes representative transition metal complexes of cyclohexyl isocyanide, which serve as a predictive model for this compound complexes.

| Metal | Complex Formula (with Cyclohexyl Isocyanide) | Predicted Corresponding this compound Complex | Reference |

| Rhodium (Rh) | [CpRh(κ³-C,N,N'-L(CN-C6H11))][SbF6] | [CpRh(κ³-C,N,N'-L(CN-C7H13))][SbF6] | acs.org |

| Iridium (Ir) | [CpIr(κ³-C,N,N'-L(CN-C6H11))][SbF6] | [CpIr(κ³-C,N,N'-L(CN-C7H13))][SbF6] | acs.org |

| Palladium (Pd) | cis-[PdCl2(CN-CH3)(CN-C6H11)] | cis-[PdCl2(CN-CH3)(CN-C7H13)] | nih.gov |

Reactivity of Coordinated this compound Ligands (e.g., Nucleophilic Addition, Insertion)

Coordination to a transition metal center activates the isocyanide ligand towards various chemical transformations, most notably nucleophilic addition and insertion reactions.

Nucleophilic Addition:

The carbon atom of the isocyanide ligand, when coordinated to a metal, becomes more electrophilic and susceptible to attack by nucleophiles. mdpi.com This reactivity is a cornerstone for the synthesis of various carbene complexes. The general mechanism involves the attack of a nucleophile (Nu⁻) on the isocyanide carbon, leading to the formation of a metallo-imidoyl intermediate, which can then be protonated or further functionalized.

For platinum(II) complexes, it has been shown that the coordination of an isocyanide ligand facilitates nucleophilic attack. nih.gov In the context of this compound, it is expected that its complexes would undergo similar reactions. For example, the reaction of a hypothetical [Pt(CNC7H13)L_n]^(m+) complex with an amine (RNH₂) would likely proceed as follows:

Nucleophilic attack: The amine nitrogen attacks the electrophilic isocyanide carbon.

Proton transfer: A proton is transferred from the amine to the isocyanide nitrogen, resulting in the formation of a diaminocarbene ligand.

This reactivity is summarized in the following table:

| Reaction Type | Reactants | Product Type | General Mechanism |

| Nucleophilic Addition | Coordinated this compound + Nucleophile (e.g., Amine) | Carbene Complex | Attack of the nucleophile on the isocyanide carbon followed by rearrangement/proton transfer. mdpi.com |

Insertion Reactions:

Insertion reactions involve the insertion of the isocyanide ligand into a metal-ligand bond, most commonly a metal-carbon or metal-heteroatom bond. These reactions are fundamental in many catalytic cycles. nih.gov Palladium-catalyzed reactions, for instance, often involve the 1,1-migratory insertion of an isocyanide into a metal-carbon bond to form an imidoyl-palladium intermediate. nih.gov

Research on rhodium and iridium complexes has demonstrated the insertion of cyclohexyl isocyanide into a metal-nitrogen bond. acs.org In these systems, the isocyanide inserts into the M-N bond of a pyridinyl-amidinato ligand. acs.org This process leads to the formation of a new five-membered metallacycle. Given the structural similarity, this compound is expected to undergo analogous insertion reactions.

The general steps for an insertion reaction are:

Coordination: The isocyanide coordinates to the metal center.

Migratory Insertion: The isocyanide inserts into an existing metal-ligand bond.

Further Reaction/Reductive Elimination: The resulting intermediate can undergo further reactions to yield the final product.

The following table outlines the key aspects of insertion reactions involving coordinated isocyanide ligands:

| Reaction Type | Metal Center | Bond Inserted Into | Intermediate Species | Product Type |

| Insertion | Pd | Metal-Carbon | Imidoyl-Palladium | Various organic molecules (e.g., imines, amides) nih.gov |

| Insertion | Rh, Ir | Metal-Nitrogen | Metallacyclic complex | Functionalized heterocyclic compounds acs.org |

Advanced Spectroscopic Characterization Techniques for Cycloheptyl Isocyanide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of cycloheptyl isocyanide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-level information on the molecular structure. While specific experimental data for this compound is not extensively published, the expected spectral characteristics can be reliably predicted based on data from analogous compounds like cyclohexyl isocyanide and general principles of NMR.

In the ¹H NMR spectrum of this compound, the protons on the seven-membered ring would produce a series of complex, overlapping signals in the aliphatic region, typically between 1.2 and 2.0 ppm. The large number of chemically similar but magnetically non-equivalent protons, coupled with the conformational flexibility of the cycloheptyl ring, leads to significant signal overlap.

The proton on the carbon directly attached to the isocyanide group (the α-proton) is expected to be the most downfield-shifted of the ring protons due to the electron-withdrawing nature of the -N≡C group. Its signal would likely appear as a multiplet in the range of 3.4-3.8 ppm. The integration of the signals would correspond to the number of protons at each position (1H for the α-proton, and 12H for the remaining ring protons).

The proton-decoupled ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. Due to molecular symmetry, the cycloheptyl ring is expected to show four distinct signals for the seven ring carbons under conditions of rapid conformational exchange.

The carbon of the isocyanide functional group (-N≡C ) is highly characteristic and appears as a broad or low-intensity signal far downfield, typically in the range of 155-165 ppm. The electronic symmetry around the nitrogen nucleus can lead to quadrupolar relaxation, which often broadens this peak. spectrabase.com The carbon atom of the ring directly bonded to the isocyanide group (Cα) would resonate at a distinct downfield position compared to the other ring carbons, generally between 55 and 65 ppm. spectrabase.com The remaining methylene (B1212753) (CH₂) carbons of the cycloheptyl ring would appear in the upfield region of the spectrum, typically between 20 and 40 ppm. libretexts.orgcompoundchem.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for analogous cycloalkyl compounds and general chemical shift trends.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| Isocyanide (-N≡C ) | 155 - 165 | Signal may be broad or of low intensity. |

| α-Carbon (-C H-NC) | 55 - 65 | Downfield shift due to electronegative isocyanide group. |

| Ring Carbons (CH₂) | 20 - 40 | Multiple signals expected due to the seven-membered ring structure. |

For an unambiguous assignment of all proton and carbon signals, especially given the complexity of the cycloheptyl ring system, advanced 2D NMR techniques are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. libretexts.orglongdom.org Cross-peaks would appear between signals of protons that are on adjacent carbons (vicinal coupling), allowing for the tracing of the connectivity throughout the cycloheptyl ring, starting from the easily identifiable α-proton.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. wikipedia.org An HSQC spectrum would show a cross-peak for each C-H bond, linking the proton signal on the vertical axis to the carbon signal on the horizontal axis. This technique is crucial for definitively assigning which protons are attached to which carbons in the ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. libretexts.orgwikipedia.org For a flexible molecule like this compound, NOESY can provide valuable information about the preferred conformations of the seven-membered ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The most prominent and diagnostic feature in the IR spectrum of this compound is the stretching vibration of the isocyanide group (-N≡C).

This vibration gives rise to a very strong and sharp absorption band in a relatively uncongested region of the spectrum, typically between 2150 and 2110 cm⁻¹ . nih.gov This intense peak is a definitive indicator of the isocyanide functionality.

Other significant absorptions in the spectrum include:

C-H Stretching: Strong bands in the region of 3000-2850 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the cycloheptyl ring. pressbooks.pub

C-H Bending: Medium to strong bands in the 1470-1450 cm⁻¹ region due to the scissoring and bending vibrations of the CH₂ groups in the ring. pressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| Isocyanide (-N≡C) | Stretch | 2150 - 2110 | Strong, Sharp |

| Alkyl C-H | Stretch | 3000 - 2850 | Strong |

| Methylene (-CH₂-) | Bend (Scissoring) | 1470 - 1450 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and providing structural clues based on its fragmentation patterns.

For this compound (C₈H₁₃N), the calculated molecular weight is 123.1048 g/mol . In a high-resolution mass spectrometry (HRMS) experiment, such as with electrospray ionization (ESI), the molecular ion peak [M+H]⁺ would be observed at an m/z value corresponding to this exact mass, confirming the molecular formula.

Under electron ionization (EI) conditions, the molecular ion (M⁺·) at m/z = 123 would be observed. This molecular ion is energetically unstable and would undergo fragmentation. chemguide.co.uk Common fragmentation pathways for cycloalkyl compounds involve the loss of small neutral molecules like ethene (C₂H₄, 28 Da) or propene (C₃H₆, 42 Da) from the ring. libretexts.org Another likely fragmentation would be the cleavage of the C-N bond, leading to the loss of the isocyanide group (·NC, 26 Da) or hydrogen isocyanide (HNC, 27 Da), resulting in a cycloheptyl cation or related fragments. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org The types of electronic transitions possible depend on the orbitals involved.

This compound, being a saturated alkyl isocyanide, lacks π-conjugated systems. The primary chromophore is the isocyanide group itself. The relevant valence electrons are those in sigma (σ) bonds and the non-bonding (n) lone pair electrons on the nitrogen atom.

The possible electronic transitions for this molecule are:

n → σ : This transition involves promoting a non-bonding electron from the nitrogen lone pair to an anti-bonding sigma orbital (σ). Saturated compounds with heteroatoms containing lone pairs exhibit these transitions. shu.ac.uk They are typically of low intensity and occur at wavelengths in the range of 150-250 nm, which is in the far-UV region. shu.ac.uk

σ → σ *: This transition involves exciting an electron from a bonding sigma orbital to an anti-bonding sigma orbital. libretexts.org These transitions require very high energy and thus occur at very short wavelengths (typically <150 nm), outside the range of standard UV-Vis spectrophotometers.

Therefore, the UV-Vis spectrum of this compound is expected to show only weak absorption at the lower end of the conventional UV range (around 200-220 nm) due to the n → σ* transition. It would not exhibit significant absorption in the near-UV or visible regions of the spectrum. pharmatutor.orguzh.ch

Catalytic Processes and Materials Science Applications Involving Cycloheptyl Isocyanide

Oligomerization and Polymerization of Cycloheptyl Isocyanide

The conversion of isocyanide monomers into long-chain polymers is a significant area of research, leading to the creation of materials with unique helical structures and properties. This process is often facilitated by transition metal catalysts.

Nickel(II)-Catalyzed Oligomerization of this compound

Nickel(II) complexes have been identified as effective catalysts for the oligomerization and polymerization of cyclic isocyanides. The reaction mechanism, often referred to as the "merry-go-round" mechanism, involves the sequential insertion of isocyanide monomers into the growing polymer chain coordinated to the nickel center. acs.org The process typically begins with a nucleophilic attack on a coordinated isocyanide carbon, generating an initial iminomethyl-nickel(II) complex. Subsequent isocyanide molecules then coordinate to the nickel and insert into the growing chain, leading to the formation of poly(isocyanide). acs.org

Influence of Ligand Design and Reaction Conditions on Catalytic Activity and Polymer Yields

The efficiency and outcome of the nickel(II)-catalyzed oligomerization are highly dependent on the design of the ligands attached to the nickel center and the specific reaction conditions employed. A variety of organic ligands, including 2,2′-bipyridyl, 1,10-phenanthroline, and diglycolate (B8442512) anions, have been synthesized and studied as part of the nickel(II) complex. acs.org

Research has demonstrated that modifications to these ligands can significantly impact the catalytic activity and the final polymer yield. For instance, studies on cyclohexyl isocyanide have shown that yields can range from moderate (8–52%) to exceptionally high (94%), depending on the specific catalytic system used. acs.org The process is typically conducted under mild conditions, such as at room temperature in a polar solvent like ethanol, making it an accessible method for polymer synthesis. acs.org

Table 1: Effect of Nickel(II) Catalyst Ligands on Cyclohexyl Isocyanide Oligomerization Yield

| Catalyst Complex | Ligands | Yield (%) |

|---|---|---|

| [Ni(ODA)(bipy)(H₂O)]·2.5H₂O | Octanedioic acid, 2,2'-bipyridine | 94 |

| [Ni(ODA)(H₂O)₃]·1.5H₂O | Octanedioic acid | 52 |

| Other Ni(II) complexes | Various organic ligands | 8-52 |

Data derived from studies on cyclohexyl isocyanide. acs.org

Physicochemical Characterization of Poly(this compound) Materials

The resulting poly(isocyanide) materials are typically yellow-cream colored powders. acs.org To confirm their structure and evaluate their properties, a suite of physicochemical analyses is employed.

Fourier-Transform Infrared Spectroscopy (FT-IR): This technique is used to identify the characteristic functional groups in the polymer, confirming the conversion of the isocyanide monomer.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This analysis provides information about the molecular weight distribution of the polymer chains.

Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC): These thermal analysis techniques are crucial for determining the thermal stability of the polymer, including its decomposition temperature and glass transition temperature. acs.org

These characterization methods have confirmed the successful synthesis and thermal properties of materials like poly(cyclohexyl isocyanide). acs.org

Role of this compound in Homogeneous and Heterogeneous Catalysis

Catalysis is broadly categorized into two types: homogeneous, where the catalyst and reactants are in the same phase, and heterogeneous, where they are in different phases. Isocyanides, including this compound, can play a role in both systems, often by acting as a ligand that coordinates to a metal center.

In homogeneous catalysis , cycloalkyl isocyanides can serve as effective monodentate ligands. sigmaaldrich.comsigmaaldrich.com Their electronic properties can influence the reactivity and selectivity of the metallic catalyst in various organic transformations. The synergy between metal-catalyzed C-H bond activation and isocyanide insertion has emerged as a powerful strategy for constructing complex molecules. rsc.org

In heterogeneous catalysis , isocyanides can be used to modify the surface of solid catalysts. For example, cyclohexyl isocyanide has been used in the covalent immobilization of enzymes, which then act as recoverable heterogeneous catalysts for industrial processes like dye decolorization. sigmaaldrich.comsigmaaldrich.com

This compound in Photocatalytic Systems

Photocatalysis utilizes light to drive chemical reactions. Isocyanides have been shown to be active participants in such systems. In some cases, aliphatic isocyanides can form a photoactive electron-donor-acceptor (EDA) complex with other reactants, such as aromatic amines, initiating a reaction even without an external photocatalyst. nih.gov

Furthermore, cycloalkyl isocyanides are competent substrates in reactions mediated by photoexcited palladium complexes. nih.gov These mild, visible-light-induced protocols enable transformations like the insertion of the isocyanide into alkyl iodides to form secondary amides. nih.govacs.org The development of reusable, heterogeneous photocatalysts, such as conjugated microporous polymers, also shows promise for facilitating chemical transformations of isocyanides under visible light. rsc.org

Potential in Nanomaterials Modification and Responsive Materials

The unique reactivity of the isocyanide group makes it a valuable tool in materials science, particularly for modifying nanomaterials and creating "smart" or responsive materials.

Cyclohexyl isocyanide has demonstrated its utility in nanotechnology by facilitating the covalent attachment of temperature-responsive polymers to cellulose (B213188) nanofibrils. sigmaaldrich.comsigmaaldrich.com This modification enhances the properties of the nanocellulose, making it suitable for applications in smart textiles and other responsive systems. sigmaaldrich.com The ability to alter the surface properties of nanomaterials is crucial for their application, and isocyanides provide a chemical handle to achieve this.

Isocyanide-containing metal complexes can also form supramolecular assemblies that exhibit stimuli-responsive behavior. These materials can show vapochromic (color change in response to vapor) and vapoluminescent (luminescence change in response to vapor) properties, indicating their potential for use in chemical sensors and responsive coatings.

Biological Relevance and Biomedical Applications of Cycloheptyl Isocyanide Derivatives

Synthesis of Biologically Active Scaffolds via Cycloheptyl Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions, such as the Ugi reaction, are highly efficient one-pot processes that combine three or more starting materials to generate structurally diverse products. beilstein-journals.orgencyclopedia.pub The Ugi four-component reaction (U-4CR), in particular, involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. semanticscholar.org This strategy is prized in drug discovery for its ability to quickly generate libraries of compounds for biological screening. beilstein-journals.org

A notable application of this compound in this context is the synthesis of carfentanil amide analogs. semanticscholar.org In a specific example, an Ugi reaction was employed to combine an amine, a carboxylic acid, an aldehyde, and this compound. This reaction efficiently produced a cycloheptyl amide analog of carfentanil, a potent opioid analgesic. semanticscholar.org The use of IMCRs provides a synthetically accessible route to complex molecules, allowing for the systematic modification of each component to explore the structure-activity relationships (SAR) of the resulting compounds. semanticscholar.org The versatility of the Ugi reaction allows for the incorporation of a wide variety of commercially available reagents, facilitating the rapid diversification of the core scaffold for further optimization. semanticscholar.org

The general scheme for an Ugi four-component reaction is as follows:

An amine and a carbonyl compound (aldehyde or ketone) react to form an imine.

The isocyanide then adds to the imine, forming a reactive nitrilium intermediate.

This intermediate is trapped by a carboxylic acid.

A subsequent intramolecular rearrangement (the Mumm rearrangement) yields the final α-acylamino amide product. semanticscholar.org

This process demonstrates the synthetic utility of this compound in creating complex, biologically relevant scaffolds in a single, efficient step.

Pharmacological Properties of this compound Derivatives: Receptor Affinity (e.g., DOR Affinity)

Derivatives of this compound have shown significant pharmacological activity, particularly within the opioid receptor system. The cycloheptyl amide analog of carfentanil, synthesized via the Ugi reaction, has been evaluated for its affinity and efficacy at both the mu-opioid receptor (MOR) and the delta-opioid receptor (DOR). semanticscholar.org

In vitro [35S]GTPγS binding assays revealed that this specific cycloheptyl derivative acts as a full agonist at the MOR and a partial agonist at the DOR. semanticscholar.org Furthermore, in vivo studies in mice demonstrated its potent analgesic effects. The compound exhibited an analgesic ED₅₀ (the dose required to produce a therapeutic effect in 50% of the population) of 10 mg/kg when administered subcutaneously, which was found to be about twofold less potent than morphine under the same conditions. semanticscholar.org

The following table summarizes the key pharmacological data for the this compound-derived carfentanil analog. semanticscholar.org

| Receptor | Activity | In Vivo Analgesia (ED₅₀, sc) |

| Mu-Opioid Receptor (MOR) | Full Agonist | 10 mg/kg |

| Delta-Opioid Receptor (DOR) | Partial Agonist | 10 mg/kg |

This data is based on the specific cycloheptyl amide analog of carfentanil described in the cited research. semanticscholar.org

Design and Derivatization for Drug Discovery Leads (Focus on Scaffold Diversity and Synthetic Accessibility)

The use of this compound in multicomponent reactions provides a strategically advantageous platform for the design and development of drug discovery leads. The primary benefits are the inherent scaffold diversity and high synthetic accessibility offered by the Ugi reaction. semanticscholar.org

Scaffold Diversity: The Ugi reaction allows for the independent variation of four different components. By simply changing the amine, aldehyde, or carboxylic acid input while retaining the this compound, a vast library of structurally diverse analogs can be created. nih.gov This diversity is crucial in the early stages of drug discovery for exploring the chemical space around a hit compound and optimizing its pharmacological properties. For the carfentanil analog, this diversity allows for fine-tuning of the molecule's affinity and efficacy at MOR and DOR. semanticscholar.org

Synthetic Accessibility: The one-pot nature and operational simplicity of the Ugi reaction make the synthesis of these diverse scaffolds highly efficient. acs.org This accessibility is a key factor in lead optimization, as it enables the rapid synthesis of new derivatives for biological testing. The goal for the cycloheptyl amide scaffold of carfentanil is to optimize the structure to maintain potent MOR agonism while reducing the partial agonism at the DOR. semanticscholar.org This modulation of activity, aiming for a MOR agonist/DOR antagonist profile, is a strategy to mitigate side effects like respiratory depression. semanticscholar.org The ease of creating derivatives from the this compound-based scaffold makes such optimization efforts feasible.

The combination of a versatile core scaffold provided by the this compound and the efficiency of multicomponent chemistry makes this a powerful approach for generating and refining novel drug candidates.

Current Challenges and Future Perspectives in Cycloheptyl Isocyanide Research

Development of Greener and More Sustainable Synthetic Pathways for Cycloheptyl Isocyanide

The traditional synthesis of isocyanides often involves the dehydration of the corresponding N-formamide precursor. Classic methods have employed reagents like phosgene (B1210022) or phosphorus oxychloride with bases such as pyridine (B92270) in chlorinated solvents. orgsyn.orgsemanticscholar.org These methods, while effective, raise significant environmental and safety concerns due to the high toxicity of the reagents and the use of hazardous solvents.

Current research in the broader field of aliphatic isocyanide synthesis has focused on developing more sustainable pathways, which represents a key challenge and future direction for this compound production. Studies have shown that reagents like p-toluenesulfonyl chloride (p-TsCl) can serve as a less toxic and cheaper alternative to phosgene derivatives for the dehydration of N-formamides. researchgate.netrsc.org Optimization of these protocols has led to high yields (up to 98% for some aliphatic isocyanides) and significantly lower E-factors (a measure of chemical waste). researchgate.netrsc.org

Another approach involves modifying the solvent and base system. A more environmentally friendly protocol for isocyanide synthesis uses phosphorus oxychloride with triethylamine (B128534) serving as both the base and the solvent, allowing for rapid, high-yield reactions at 0°C with minimal waste.

The application of these greener methodologies specifically to the synthesis of this compound from N-cycloheptylformamide remains an area for future investigation. A comparative analysis of these modern dehydration agents for this specific substrate would be crucial for establishing more sustainable and scalable production routes.

Table 1: Comparison of Dehydration Reagents for General Aliphatic Isocyanide Synthesis

| Dehydration Reagent | Base/Solvent | Advantages | Disadvantages | Representative Yields (General Aliphatic) |

| Phosgene/Derivatives | Pyridine/DCM | High yields | Extreme toxicity, hazardous waste | >90% |

| Phosphorus Oxychloride (POCl₃) | Pyridine/DCM | Readily available, effective | Corrosive, generates significant waste | 67-72% |

| p-Toluenesulfonyl Chloride (p-TsCl) | Pyridine/DMC | Lower toxicity, cheaper, simple work-up | Longer reaction times in some cases | Up to 98% |

| Phosphorus Oxychloride (POCl₃) | Triethylamine (Solvent) | Fast reaction (<5 min), high purity, minimal waste | Exothermic, requires careful temperature control | High to excellent |

This table represents general findings for aliphatic isocyanides and serves as a guide for future research into this compound synthesis.

Exploration of Novel Reactivity Modes and Uncharted Chemical Space for this compound

The true potential of this compound lies in its application in complex chemical transformations, particularly in multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. mdpi.combeilstein-journals.org The isocyanide functionality is exceptionally suited for MCRs like the Ugi and Passerini reactions due to the unique dual nucleophilic and electrophilic character of the isocyanide carbon. mdpi.combeilstein-journals.org

While the chemical space for many isocyanides has been broadly explored, specific research on this compound is nascent but promising. A notable exploration into its reactivity involves its use in an Ugi four-component reaction to synthesize a library of opioid receptor modulators. researchgate.net In this study, this compound was reacted with an aldehyde, an amine, and a carboxylic acid to produce dipeptide-like structures. researchgate.net One of the synthesized compounds incorporating the cycloheptylamide moiety demonstrated a high affinity for the delta opioid receptor (DOR), highlighting the potential of the cycloheptyl group to impart specific pharmacological properties. researchgate.net

This successful application underscores a significant future perspective: the systematic exploration of this compound in a wide array of MCRs to access novel molecular scaffolds. Its unique seven-membered aliphatic ring may offer distinct advantages in terms of conformational flexibility and lipophilicity compared to its smaller cyclic analogues, potentially leading to compounds with unique biological activities or material properties. Further research into its participation in other MCRs and cycloadditions is needed to fully map its chemical reactivity.

Expansion of Catalytic Applications Beyond Polymerization

The utility of isocyanides extends beyond their role as simple building blocks; they can also act as ligands in coordination chemistry or participate in catalytic cycles. While the polymerization of isocyanides is a well-known application, the future of this compound research lies in expanding its use in other catalytic processes. acs.org

The aforementioned synthesis of opioid receptor ligands serves as a prime example of applying this compound in a synthetic context that generates complex, biologically active molecules rather than polymeric chains. researchgate.net This work demonstrates its utility as a key reagent in creating libraries of compounds for drug discovery, a process that can be considered a "catalyst" for identifying new therapeutic leads. nih.gov

Future research should focus on exploring this compound as a ligand for transition metal catalysts. The electronic and steric properties of the cycloheptyl group could influence the stability, activity, and selectivity of metal complexes in reactions such as cross-coupling, C-H activation, and asymmetric catalysis. Investigating how the this compound ligand compares to more commonly used isocyanide ligands (e.g., tert-butyl isocyanide or cyclohexyl isocyanide) in various catalytic systems is a promising and uncharted area of research.

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Research

A significant challenge in working with isocyanides is their often potent and unpleasant odor, as well as potential toxicity and instability. chemrxiv.org These issues can hinder their widespread use in high-throughput screening and library synthesis. Continuous flow chemistry offers a compelling solution to these problems. By conducting reactions in sealed, miniaturized reactors, flow chemistry minimizes operator exposure to hazardous reagents, improves heat and mass transfer, and allows for safer handling of unstable intermediates. chemrxiv.orgresearchgate.net

Currently, there are no specific reports on the synthesis or application of this compound using flow chemistry. However, general methods for the flow-based synthesis of other aliphatic and cyclic isocyanides have been successfully developed. chemrxiv.org These systems often telescope the synthesis of the isocyanide from its formamide (B127407) precursor directly into a subsequent reaction, such as an MCR, thereby avoiding the isolation, purification, and storage of the volatile isocyanide. chemrxiv.org

The integration of this compound synthesis into an automated flow platform represents a critical future direction. Such a system would enable the on-demand, high-throughput synthesis of compound libraries based on the this compound scaffold for applications in medicinal chemistry and materials science. healylab.comsigmaaldrich.com This approach would not only enhance safety and efficiency but also accelerate the exploration of the chemical space accessible from this unique building block.

Design of Advanced Materials Based on Poly(this compound) Architectures

Polyisocyanides are a unique class of polymers known for their rigid, helical backbone structure. uq.edu.au The properties of these polymers can be tuned by altering the side chain (R-group) attached to the isocyanide monomer. While extensive research has been conducted on polymers derived from various aryl and aliphatic isocyanides, there is a notable absence of literature describing the synthesis or characterization of poly(this compound).